

Application Notes & Protocols: Comprehensive Characterization of Ethyl 2-Oxazolecarboxylate

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Compound of Interest

Compound Name: Ethyl oxazole-2-carboxylate

CAS No.: 33036-67-8

Cat. No.: B109238

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Abstract

This document provides a comprehensive guide with detailed application notes and validated protocols for the analytical characterization of ethyl 2-oxazolecarboxylate (CAS No. 33036-67-8), a heterocyclic compound of significant interest in pharmaceutical and materials science research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, identity, and purity of this key chemical intermediate. This guide covers fundamental techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering a multi-faceted approach to quality control and characterization.

Introduction

Ethyl 2-oxazolecarboxylate is a critical building block in organic synthesis, valued for its oxazole core. The precise characterization of this molecule is paramount to guarantee the reliability of downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) where purity and structural identity directly impact safety and efficacy.^[1] This

guide explains the causality behind experimental choices, providing field-proven insights to establish a self-validating system for the analysis of this compound.

Structural and Identity Verification

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of ethyl 2-oxazolecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1] For ethyl 2-oxazolecarboxylate, both ^1H and ^{13}C NMR are required for complete structural elucidation.

Rationale: This protocol is designed to resolve the proton signals of the oxazole ring and the ethyl ester group, allowing for confirmation of their presence and connectivity through chemical shift and coupling patterns.

Instrumentation:

- Spectrometer: 400 MHz or higher NMR Spectrometer
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6)[2]
- Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of ethyl 2-oxazolecarboxylate in approximately 0.7 mL of deuterated solvent in a clean, dry NMR tube.
- Instrument Setup: Tune and shim the spectrometer to the appropriate nucleus (^1H).
- Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with 16-32 scans is typically sufficient.
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

Data Interpretation: The expected chemical shifts (δ) and multiplicities are summarized in the table below. The quartet-triplet pattern is a classic indicator of an ethyl group.[3]

Assignment	Expected δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4 (Oxazole)	~8.2	Singlet (s)	N/A
H-5 (Oxazole)	~7.8	Singlet (s)	N/A
-OCH ₂ CH ₃	~4.4	Quartet (q)	~7.1
-OCH ₂ CH ₃	~1.4	Triplet (t)	~7.1

Table 1: Expected ¹H NMR Data for Ethyl 2-Oxazolecarboxylate.

Rationale: ¹³C NMR complements the proton data by identifying all unique carbon environments within the molecule, including quaternary carbons like the carbonyl and C-2 of the oxazole ring which are not visible in ¹H NMR.[4]

Instrumentation:

- Spectrometer: 100 MHz or higher (corresponding to 400 MHz ¹H)
- Solvent & Standard: Same as for ¹H NMR.

Procedure:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrument Setup: Tune and shim the spectrometer to the ¹³C nucleus.
- Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
- Processing: Process the data similarly to the ¹H spectrum.

Data Interpretation:

Assignment	Expected δ (ppm)
C=O (Ester)	~160
C-2 (Oxazole)	~158
C-4 (Oxazole)	~145
C-5 (Oxazole)	~130
-OCH ₂ CH ₃	~62
-OCH ₂ CH ₃	~14

Table 2: Expected ¹³C NMR Data for Ethyl 2-Oxazolecarboxylate.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For ethyl 2-oxazolecarboxylate, this is crucial for confirming the ester carbonyl (C=O) and the C-O bonds, as well as vibrations associated with the oxazole ring.^{[5][6]}

Instrumentation:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Technique: Attenuated Total Reflectance (ATR) or KBr pellet

Protocol (ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

- Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Data Interpretation:

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (Oxazole)	~3100-3150	Medium
C-H stretch (Alkyl)	~2900-3000	Medium
C=O stretch (Ester)	~1730-1750	Strong
C=N stretch (Oxazole)	~1630	Medium
C-O stretch (Ester)	~1250 & ~1100	Strong

Table 3: Key IR Absorption Bands for Ethyl 2-Oxazolecarboxylate.[6][7]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns. This technique is definitive for confirming the molecular formula.

Instrumentation:

- Mass Spectrometer: GC-MS (for volatile compounds) or LC-MS with Electrospray Ionization (ESI).
- Ionization Mode: Electron Ionization (EI) for GC-MS or ESI for LC-MS.

Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[8]
- GC Method:

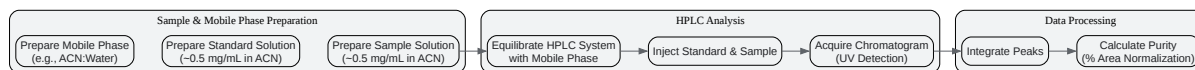
- Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Injector Temp: 250 °C.
- Oven Program: Start at 80°C, hold for 2 min, then ramp at 10°C/min to 280°C.
- Carrier Gas: Helium at 1 mL/min.[9]
- MS Method:
 - Ion Source Temp: 230 °C.
 - Ionization Energy: 70 eV (for EI).
 - Scan Range: m/z 40-450.[10]
- Data Analysis: Identify the molecular ion peak $[M]^+$ and characteristic fragment ions.

Data Interpretation:

- Molecular Weight: 141.13 g/mol .
- Molecular Ion: The mass spectrum should show a molecular ion peak $[M]^+$ at m/z = 141.
- Key Fragments: Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a peak at m/z = 96, and loss of the entire ester group (-COOC₂H₅, m/z = 73) resulting in a peak at m/z = 68 (the oxazole ring cation).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the industry-standard method for assessing the purity of non-volatile compounds and quantifying impurities.[1] A reversed-phase HPLC (RP-HPLC) method is ideal for separating ethyl 2-oxazolecarboxylate from potential starting materials, by-products, or degradation products.[11][12]



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Caption: Workflow for HPLC Purity Assessment.

Instrumentation:

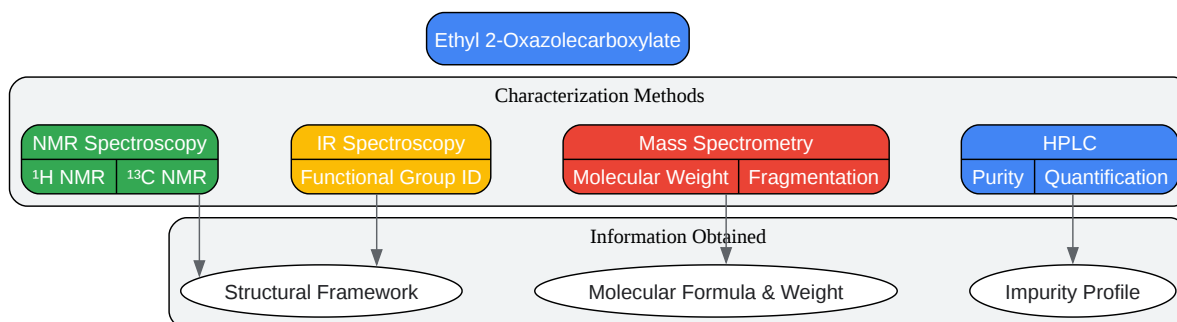
- HPLC System: A standard HPLC or UPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).[1]
- Software: Chromatography Data System (CDS) for instrument control and data processing.

Protocol:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a 60:40 (v/v) mixture. For MS compatibility, 0.1% formic acid can be added to both solvents.[1][13]
- Standard Preparation: Accurately weigh and dissolve ethyl 2-oxazolecarboxylate reference standard in acetonitrile to a final concentration of 0.5 mg/mL.[14]
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	Provides good retention and separation for moderately polar compounds.[1][15]
Mobile Phase	Acetonitrile : Water (60:40 v/v)	Offers good resolution for oxazole derivatives.[13]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.[1]
Column Temp.	30 °C	Ensures reproducible retention times.[1]
Injection Vol.	10 μ L	Typical volume for analytical HPLC.[1]
Detection	UV at 254 nm	The oxazole ring provides strong UV absorbance at this wavelength.

- Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
- Purity Calculation: Determine the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.



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